2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol
Brand Name:
Vulcanchem
CAS No.:
10496-69-2
VCID:
VC0079843
InChI:
InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3
SMILES:
COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC
Molecular Formula:
C19H22O6
Molecular Weight:
346.4 g/mol
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol
CAS No.: 10496-69-2
Main Products
VCID: VC0079843
Molecular Formula: C19H22O6
Molecular Weight: 346.4 g/mol
CAS No. | 10496-69-2 |
---|---|
Product Name | 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol |
Molecular Formula | C19H22O6 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-4-ol |
Standard InChI | InChI=1S/C19H22O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,13,15,20H,10H2,1-4H3 |
Standard InChIKey | APLKIOPSKVXHFK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O)OC |
Synonyms | 2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran-4-ol |
PubChem Compound | 596533 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume